molecular formula C14H21N3O2S B2982259 (5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2309705-73-3

(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2982259
CAS RN: 2309705-73-3
M. Wt: 295.4
InChI Key: PWCPCJAGBJLANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone, also known as THIP, is a synthetic compound that belongs to the class of GABAergic drugs. It is a positive allosteric modulator of GABA(A) receptors and has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Catalytic Functions and Synthesis

Research on similar chemical entities often involves their synthesis and potential catalytic functions. For example, studies on the reductive cleavage of sulfur bonds in disulfides with specific catalysts hint at applications in chemical synthesis and modification processes (H. Inoue & S. Tamura, 1986)[https://consensus.app/papers/function-33′tetramethylenebridged-4methylthiazolium-inoue/3e8fc4b0cef152719b63dc661d91802c/?utm_source=chatgpt]. This indicates a potential area of application in developing new synthetic routes or improving existing ones for compounds containing isoxazole and diazepan structures.

Anticancer and Antimicrobial Potential

Compounds containing elements of the specified chemical structure have been explored for their biological activities, including anticancer and antimicrobial properties. For instance, novel derivatives containing isoxazole and pyrazolo[4,3-d]-pyrimidine showed potential as antimicrobial and anticancer agents, highlighting a common research interest in harnessing such chemical structures for therapeutic applications (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016)[https://consensus.app/papers/novel-pyrazole-derivatives-oxathiadiazolyl-moieties-hafez/1f1c06b797005dfe8ef0914c55e880fc/?utm_source=chatgpt].

Bioactivation Pathways

The study of how chemical compounds are metabolized or activated within biological systems is another area of significant interest. Research on isoxazole ring-opening and the formation of glutathione adducts in human liver microsomes provides valuable insights into the metabolic pathways and potential toxicological profiles of compounds with similar structures (Jian Yu et al., 2011)[https://consensus.app/papers/elucidation-novel-bioactivation-pathway-yu/ecb287b748845b4e83c5eb7b62693e88/?utm_source=chatgpt]. This knowledge is crucial for drug development processes, where understanding the metabolism and potential bioactivation of new compounds is essential for safety assessments.

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-11-9-13(15-19-11)14(18)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,12H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCPCJAGBJLANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone

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